ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core, a methoxyphenyl group, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate: Shares a similar ester functional group but differs in the core structure and substituents.
Ethyl 2-ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)benzoate: Contains a piperazine moiety but has different aromatic and ester groups.
Uniqueness
Ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C25H31N3O4 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-[(4-methylpiperazin-1-yl)methyl]indole-3-carboxylate |
InChI |
InChI=1S/C25H31N3O4/c1-5-32-25(30)23-17(2)28(18-6-8-19(31-4)9-7-18)21-10-11-22(29)20(24(21)23)16-27-14-12-26(3)13-15-27/h6-11,29H,5,12-16H2,1-4H3 |
InChI Key |
JJIHTANZKRUJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCN(CC3)C)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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